Zn3As2: This compound exists in two primary forms: α-Zn3As2 and α'-Zn3As2. [] It typically appears as a grey solid and is known for its thermoelectric properties.
ZnAs2: This zinc arsenide form crystallizes in a monoclinic structure. [] It also displays semiconducting behavior and has attracted attention for potential optoelectronic applications.
Zinc arsenide is classified as an inorganic semiconductor material. It forms gray tetragonal crystals and has a band gap of approximately 1.0 electron volts, making it suitable for various electronic applications. The compound is synthesized through reactions involving elemental zinc and arsenic, which can yield high-purity materials essential for semiconductor fabrication .
The synthesis of zinc arsenide can be achieved through several methods:
The choice of synthesis method impacts the purity and crystallinity of the zinc arsenide produced, which are critical parameters for its performance in electronic applications.
Zinc arsenide crystallizes in a tetragonal structure at room temperature, transitioning into different phases at higher temperatures (190 °C and 651 °C). In its room-temperature form:
This structural arrangement is similar to that found in other compounds such as cadmium arsenide and zinc phosphide, indicating a relationship within the Zn-Cd-P-As quaternary system . The electronic structure reveals closely spaced direct and indirect band gaps, which are crucial for its semiconductor properties.
The primary reaction for synthesizing zinc arsenide can be summarized as:
This reaction highlights the stoichiometric relationship between zinc and arsenic required to form the compound. Additionally, during synthesis, unreacted metals may need to be removed through volatilization processes at high temperatures under vacuum conditions to enhance purity .
In semiconductor applications, zinc arsenide functions primarily as a p-type semiconductor. Its mechanism of action involves:
The efficiency of charge carrier generation and recombination processes plays a critical role in determining the performance of devices such as light-emitting diodes and laser diodes made from zinc arsenide .
Zinc arsenide exhibits several notable physical and chemical properties:
These properties make it suitable for applications in optoelectronic devices where efficient charge transport is required .
Zinc arsenide has several important applications:
The discovery trajectory of zinc arsenide intertwines with the separate histories of its constituent elements. Arsenic was first isolated in 1250 AD by German alchemist Albertus Magnus, who identified it through the heating of arsenic trioxide (As₂O₃) with soap [1]. Its highly toxic nature—manifested in applications like rat poison—initially overshadowed its potential in material synthesis [1]. Zinc, conversely, was recognized in ancient India as early as the 13th–14th century, where metallurgists reduced calamine (ZnCO₃) using organic materials to produce metallic zinc vapor [5] [8]. Roman civilizations exploited zinc indirectly, creating brass (copper-zinc alloy) circa 200 BCE by heating zinc oxide (ZnO) with copper, though pure zinc remained elusive in Europe until 1746, when German chemist Andreas Marggraf isolated it via controlled reduction experiments [8].
The deliberate synthesis of zinc arsenide emerged from 19th-century advancements in inorganic chemistry. Early methodologies reacted stoichiometric quantities of zinc and arsenic at elevated temperatures, yielding Zn₃As₂ as the primary stable phase [2]. This compound attracted minimal industrial interest until the semiconductor revolution of the mid-20th century, where its electronic band structure prompted specialized investigations.
Table 1: Key Historical Milestones in Zinc and Arsenic Chemistry
Year | Event | Contributor/Region |
---|---|---|
1250 AD | Isolation of elemental arsenic | Albertus Magnus (Germany) |
~1200 AD | Zinc smelting via calamine reduction | Metallurgists (India) |
1746 | Purification of zinc metal | Andreas Marggraf (Germany) |
1803 | Daltonian atomic theory (foundation for stoichiometric synthesis) | John Dalton (England) |
Zinc arsenide primarily crystallizes as trizinc diarsenide (Zn₃As₂), a compound exhibiting complex structural and electronic behaviors. Its room-temperature phase adopts a tetragonal crystal lattice (space group: P4₂/nbc), where arsenic atoms coordinate with six zinc atoms in distorted cubic geometries, while zinc centers exhibit tetrahedral bonding [2]. This structure transitions to higher-symmetry tetragonal phases at 190°C and 651°C due to atomic rearrangement under thermal stress [2].
Synthesis follows a direct combination reaction:
3 Zn + 2 As → Zn₃As₂
This exothermic process requires controlled conditions to prevent arsenic sublimation (As boils at 615°C) and ensure stoichiometric homogeneity [2]. The resultant material displays a density of 5.53 g/cm³ and melts congruently at 1,015°C [2]. Electronically, Zn₃As₂ is characterized by near-degenerate bandgaps: its lowest direct and indirect bandgaps differ by ≤30 meV, converging at ~0.9–1.0 eV [2]. This quasi-direct gap facilitates unique optoelectronic responses, though carrier mobility remains moderate compared to III-V arsenides.
Table 2: Physical Properties of Zinc Arsenide (Zn₃As₂)
Property | Value | Conditions |
---|---|---|
Crystal structure | Tetragonal | Room temperature |
Lattice parameters | a=8.329 Å, c=11.638 Å | 25°C [2] |
Melting point | 1,015°C | — |
Density | 5.53 g/cm³ | 25°C [2] |
Bandgap type | Near-degenerate | Theoretical calculation |
Bandgap energy | ~0.9–1.0 eV | 300 K [2] |
Zinc arsenide occupies a distinct position within semiconductor classification due to its II-V valence configuration. Conventional III-V semiconductors (e.g., gallium arsenide, indium antimonide) derive from group III (B, Al, Ga, In) and group V (N, P, As, Sb) elements, enabling direct bandgaps ideal for photonics [4]. Gallium arsenide (GaAs), for instance, exhibits a direct bandgap of 1.42 eV, high electron mobility (≥8,500 cm²/V·s), and low noise, making it optimal for high-frequency transistors and laser diodes [1] [4].
In contrast, zinc arsenide (Zn₃As₂)—as a II-V compound—shares structural similarities with III-V systems (e.g., tetrahedral coordination) but diverges electronically. Its near-degenerate bandgap limits radiative efficiency, relegating it to niche applications like thermoelectrics or thin-film transistors rather than optoelectronics [2]. Furthermore, II-V materials exhibit greater ionic bonding character than III-V counterparts due to electronegativity disparities, influencing defect tolerance and dopant solubility.
Table 3: Zinc Arsenide vs. Representative III-V Semiconductors
Property | Zn₃As₂ | GaAs | InAs | AlAs |
---|---|---|---|---|
Classification | II-V | III-V | III-V | III-V |
Bandgap (eV) | ~0.9–1.0 | 1.42 | 0.36 | 2.13 |
Bandgap type | Near-degenerate | Direct | Direct | Indirect |
Mobility | Moderate | Very high | High | Moderate |
Theoretical studies highlight that solid-solution alloys between II-V and III-V compounds (e.g., Zn₃As₂–Cd₃As₂–GaAs) enable bandgap engineering for infrared detectors or topological insulators [2] [4]. Nevertheless, zinc arsenide’s primary scientific value lies in its role as a comparative benchmark for III-V systems, elucidating how group II elements alter charge transport and lattice dynamics relative to group III analogues [4] [6]. This contrast remains instrumental in refining density functional theory (DFT) models for emerging arsenide semiconductors [4].
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